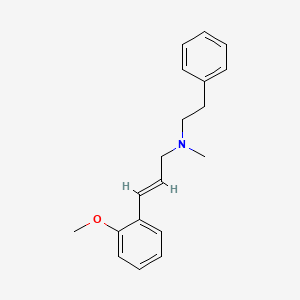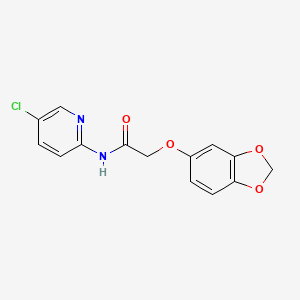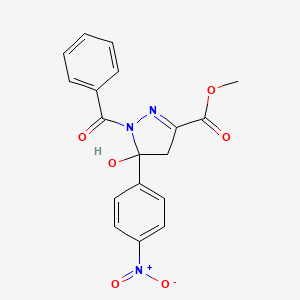![molecular formula C13H10ClFN2O3S B5440723 N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide, also known as ACY-241, is a small molecule inhibitor that targets the activity of histone deacetylase 6 (HDAC6). HDAC6 is a protein that plays a role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in cancer, neurodegenerative diseases, and autoimmune disorders.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide selectively inhibits the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. HDAC6 inhibition leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes. In cancer, HDAC6 inhibition can lead to the activation of the immune system and the induction of apoptosis in cancer cells. In neurodegenerative diseases, HDAC6 inhibition can improve protein clearance and reduce neuroinflammation. In autoimmune disorders, HDAC6 inhibition can reduce the production of inflammatory cytokines and improve disease symptoms.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to induce apoptosis in cancer cells, enhance the activity of immunotherapy agents, and reduce the expression of oncogenes. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function, reduce neuroinflammation, and improve protein clearance. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines, improve disease symptoms, and reduce the activity of autoreactive T cells.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. It has been extensively studied in preclinical models and has shown promising results in cancer, neurodegenerative diseases, and autoimmune disorders. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in lab experiments. It has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known. In addition, the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts are still being studied.
Future Directions
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide. One direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide and other agents, such as immunotherapy agents or other HDAC inhibitors. Another direction is the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in clinical trials to determine its safety and efficacy in humans. In addition, the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts, such as autoimmune disorders and neurodegenerative diseases, will provide insight into its potential therapeutic benefits in these areas. Finally, the development of more potent and selective HDAC6 inhibitors will provide new tools for studying the role of HDAC6 in cellular processes and for developing new therapies for cancer, neurodegenerative diseases, and autoimmune disorders.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzoyl chloride with N-(4-aminosulfonylphenyl) acetamide in the presence of a base. The reaction yields N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide as a white solid with a purity of over 99%.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the activity of immunotherapy agents. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in mouse models of multiple sclerosis.
properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-12-7-8(15)1-6-11(12)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZWAUBFSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)


![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)